molecular formula C16H22N2O5 B12492371 Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate

Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate

Cat. No.: B12492371
M. Wt: 322.36 g/mol
InChI Key: XSPSBDXFPXFEBT-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

The synthesis of Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of 3,5-dimethoxybenzoic acid with piperazine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond .

Chemical Reactions Analysis

Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzoyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives .

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O5/c1-4-23-16(20)18-7-5-17(6-8-18)15(19)12-9-13(21-2)11-14(10-12)22-3/h9-11H,4-8H2,1-3H3

InChI Key

XSPSBDXFPXFEBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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